molecular formula C11H13FN2O3 B1391925 5-Fluoro-2-pivalamidonicotinic acid CAS No. 1228666-46-3

5-Fluoro-2-pivalamidonicotinic acid

Cat. No. B1391925
M. Wt: 240.23 g/mol
InChI Key: YEIHHQAWOHUOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C11H13FN2O3 and a molecular weight of 240.23 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-pivalamidonicotinic acid contains a total of 30 bonds, including 17 non-hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 pyridine .


Physical And Chemical Properties Analysis

5-Fluoro-2-pivalamidonicotinic acid is a solid substance . It has an empirical formula of C11H13FN2O3 and a molecular weight of 240.23 .

Scientific Research Applications

  • Mechanisms of Action in Cancer Treatment : 5-Fluorouracil (5-FU), closely related to 5-Fluoro-2-pivalamidonicotinic acid, is extensively used in cancer treatment. Research has shown that an increased understanding of its mechanism of action has led to strategies that enhance its anticancer activity. However, drug resistance remains a significant challenge in clinical use (Longley, Harkin, & Johnston, 2003).

  • Clinical Applications in Cancer Chemotherapy : The clinical applications of 5-fluorouracil and its derivatives, including 5-fluoro-2′-deoxyuridine, have been extensively reviewed. These compounds are particularly useful in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

  • Drug Resistance and Metabolite Transport : A study on the multidrug resistance protein 5 (ABCC5) revealed its role in conferring resistance to 5-FU by transporting its monophosphorylated metabolites. This understanding is crucial in addressing drug resistance in colorectal and breast tumors (Pratt et al., 2005).

  • Biochemistry and Pharmacology : The biochemistry and pharmacology of Fluorouracil, which shares a core structure with 5-Fluoro-2-pivalamidonicotinic acid, have been studied. Its primary mechanism of action includes incorporation into RNA, leading to interference with nuclear RNA maturation and inhibition of DNA synthesis (Pinedo & Peters, 1988).

  • Antiviral Activity : Research into the synthesis and evaluation of various fluorine-substituted compounds, including 5-Fluoro-4-tosyloxypentyl pivalate, has been conducted to assess their antiviral activity. However, the studies have found these compounds to be inactive in a variety of antiviral assays (Lewis, Mcmurry, & Clercq, 1993).

Safety And Hazards

Sigma-Aldrich classifies 5-Fluoro-2-pivalamidonicotinic acid as a combustible solid . The company sells the product “as-is” and does not make any representation or warranty with respect to the product .

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIHHQAWOHUOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-pivalamidonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-pivalamidonicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-pivalamidonicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-pivalamidonicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-pivalamidonicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-pivalamidonicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-pivalamidonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.